molecular formula C12H22N2O6S B13351417 (3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoyl)-L-cysteine

(3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoyl)-L-cysteine

Cat. No.: B13351417
M. Wt: 322.38 g/mol
InChI Key: QSYCTARXWYLMOF-JAVCKPHESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoyl)-L-cysteine involves multiple steps. One common method starts with the condensation of 2,4-dihydroxy-3,3-dimethylbutanoic acid with L-cysteine under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the precursor molecules, which are then chemically modified to yield this compound. This method is preferred due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoyl)-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoyl)-L-cysteine has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of coenzyme A and other biologically active molecules.

    Biology: Studied for its role in cellular metabolism and enzyme function.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and enhancing immune function.

    Industry: Utilized in the production of dietary supplements and fortified foods.

Mechanism of Action

The compound exerts its effects primarily through its role in the biosynthesis of coenzyme A. Coenzyme A is a vital cofactor in various enzymatic reactions, including the citric acid cycle and fatty acid synthesis. The molecular targets include enzymes such as acetyl-CoA carboxylase and pyruvate dehydrogenase, which are involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoyl)-L-cysteine is unique due to its specific structure, which allows it to participate in the biosynthesis of coenzyme A. This distinguishes it from other derivatives of pantothenic acid that may not have the same biological activity .

Properties

Molecular Formula

C12H22N2O6S

Molecular Weight

322.38 g/mol

IUPAC Name

(2R)-2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C12H22N2O6S/c1-12(2,6-15)9(17)10(18)13-4-3-8(16)14-7(5-21)11(19)20/h7,9,15,17,21H,3-6H2,1-2H3,(H,13,18)(H,14,16)(H,19,20)/t7-,9?/m0/s1

InChI Key

QSYCTARXWYLMOF-JAVCKPHESA-N

Isomeric SMILES

CC(C)(CO)C(C(=O)NCCC(=O)N[C@@H](CS)C(=O)O)O

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NC(CS)C(=O)O)O

Origin of Product

United States

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